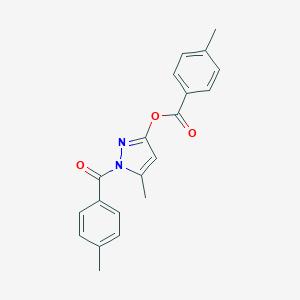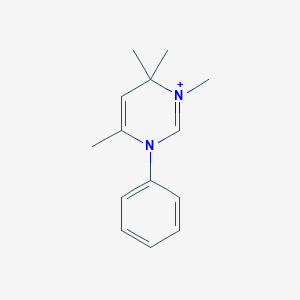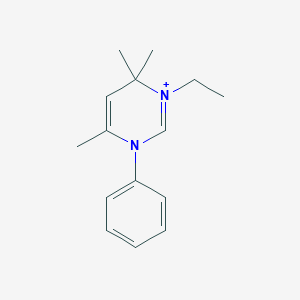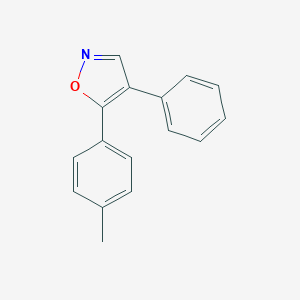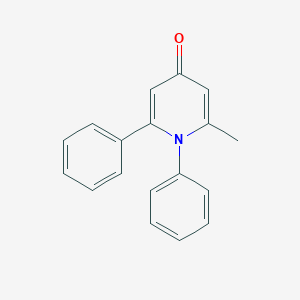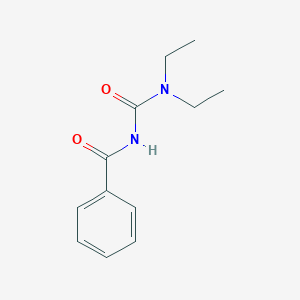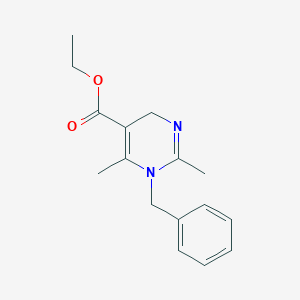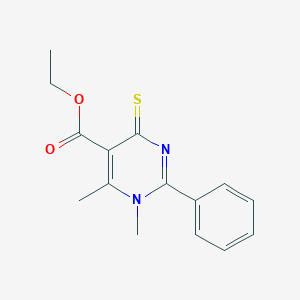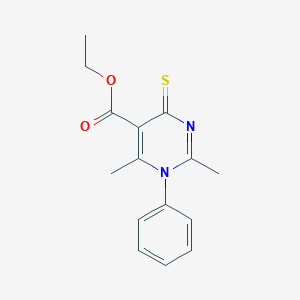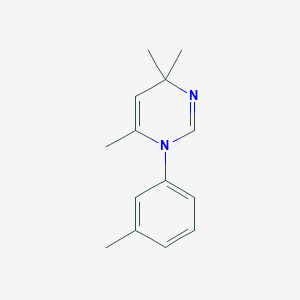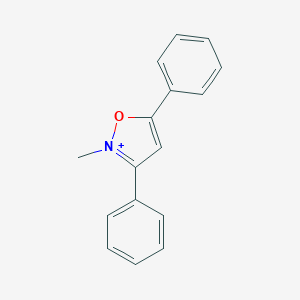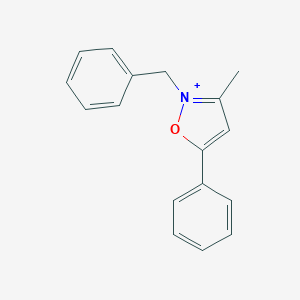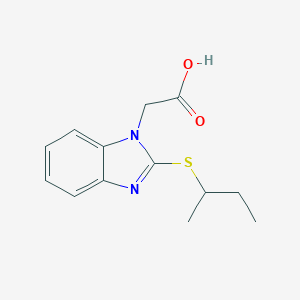
(2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
(2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction could potentially oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions might target the benzoimidazole ring or the sulfanyl group.
Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the sulfanyl group or the benzoimidazole ring.
Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is primarily used in proteomics research . It may serve as a probe or reagent in studies involving protein interactions, modifications, and functions. Additionally, its unique structure could make it useful in medicinal chemistry for the development of new therapeutic agents. In the industry, it might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for (2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved would depend on the specific targets and the context of the research or application.
Comparison with Similar Compounds
Similar compounds to (2-sec-Butylsulfanyl-benzoimidazol-1-yl)-acetic acid include other benzoimidazole derivatives and sulfanyl-substituted compounds These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications
Properties
IUPAC Name |
2-(2-butan-2-ylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-9(2)18-13-14-10-6-4-5-7-11(10)15(13)8-12(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIHFOMCACBDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
